3-Iodo-4-(2-methoxyethoxy)aniline
Description
3-Iodo-4-(2-methoxyethoxy)aniline is a substituted aniline derivative featuring an iodine atom at the 3-position and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the 4-position of the aromatic ring. This compound is structurally significant due to its electron-rich aromatic system, which arises from the electron-donating methoxyethoxy group and the amino (-NH₂) group. Such properties make it a valuable intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex bioactive molecules .
Properties
Molecular Formula |
C9H12INO2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
3-iodo-4-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C9H12INO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
RQLQURGUGSVMAA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₉H₁₂INO₂ (calculated based on substituents).
- Functional Groups: Amino (-NH₂), iodine (electron-withdrawing halogen), and 2-methoxyethoxy (polar ether).
- Applications : Intermediate in drug discovery, particularly for iodinated aryl amines used in kinase inhibitors or antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural analogs and their distinguishing features:
Electronic and Reactivity Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2-methoxyethoxy group in this compound is electron-donating, activating the aromatic ring for electrophilic substitution. This contrasts with compounds like 3-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline , where the -CF₃ group is electron-withdrawing, deactivating the ring and directing reactions to meta positions .
- Halogen positioning: Iodine at position 3 (meta to -NH₂) in the target compound reduces steric hindrance compared to 4-iodoaniline, where iodine is para to -NH₂ .
- Synthetic Utility: The methoxyethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions like palladium-catalyzed borylation (e.g., conversion to boronic esters for Suzuki couplings) . In contrast, 4-Iodo-2-methylaniline exhibits lower solubility due to its non-polar methyl group, limiting its use in aqueous-phase reactions .
Physicochemical Properties
| Property | This compound | 4-Iodoaniline | 4-Iodo-2-methylaniline |
|---|---|---|---|
| Melting Point | Not reported (inferred >100°C) | 61–63°C | Not reported |
| Polarity | High (ether group) | Moderate | Low (methyl group) |
| LCMS [M+H]⁺ | Not explicitly reported | N/A | N/A |
| HPLC Retention Time | ~1.19 minutes (similar analogs) | N/A | N/A |
Notes:
- HPLC retention times for analogs with trifluoromethyl groups (e.g., 1.19 minutes in SMD-TFA05 conditions) suggest increased hydrophobicity compared to non-fluorinated derivatives .
- The absence of a trifluoromethyl group in the target compound may result in faster elution in reverse-phase chromatography.
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